Product packaging for NIR-667 N-succinimidyl ester(Cat. No.:CAS No. 151134-79-1)

NIR-667 N-succinimidyl ester

Cat. No.: B115373
CAS No.: 151134-79-1
M. Wt: 567.1 g/mol
InChI Key: FSUOQVGBXADQGH-UHFFFAOYSA-M
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Description

Overview of Fluorescent Probes in Biomedical Research

Fluorescent probes are indispensable in modern biomedical research, offering high sensitivity and selectivity for detecting a wide range of molecules, from ions to large biomacromolecules like enzymes and nucleic acids. hep.com.cnresearchgate.net Their applications are diverse, including immunofluorescence staining, real-time imaging of living cells, and even in vivo diagnostics and fluorescence-guided surgery. nih.gov A typical fluorescent probe consists of a fluorophore (the light-emitting component), a recognition unit that interacts with the target molecule, and a linker that connects them. nih.gov The development of probes that operate in different regions of the electromagnetic spectrum has been a key area of research, leading to more sophisticated and powerful imaging techniques. nih.gov

Rationale for Near-Infrared (NIR) Region Probes in Biological Systems

In recent years, there has been a significant shift towards the development and use of fluorescent probes that operate in the near-infrared (NIR) region of the spectrum (typically 650-1700 nm). nih.govrsc.org This interest stems from the unique advantages this region offers for studying biological systems, particularly in living organisms. rsc.org

Probes that fluoresce in the NIR region provide several key benefits for in vivo imaging:

Reduced Autofluorescence: Biological tissues naturally contain molecules (like collagen and elastin) that fluoresce when excited with visible light, creating a background "noise" that can obscure the signal from a fluorescent probe. In the NIR region, this autofluorescence is significantly minimized, leading to a much clearer signal. nih.govacs.org

Enhanced Tissue Penetration: Light in the NIR region is less scattered and absorbed by biological tissues compared to visible light. nih.govacs.org This allows for deeper imaging into tissues, enabling the study of processes in whole organisms. rsc.orgresearchgate.net The NIR spectrum is often divided into sub-regions, with the NIR-II window (1000-1700 nm) offering even greater penetration depth. rsc.orgacs.org

Improved Signal-to-Noise Ratio: The combination of reduced autofluorescence and lower light scattering results in a significantly higher signal-to-noise ratio, leading to clearer and more sensitive images. researchgate.net

N-Succinimidyl Ester (NHS Ester) Chemistry for Bioconjugation

To be useful, fluorescent probes must be able to attach to specific biomolecules of interest. N-succinimidyl esters (NHS esters) are a widely used class of reagents that facilitate this process, known as bioconjugation. abberior.rocksglenresearch.com

NHS esters are highly reactive towards primary amine groups (-NH2), which are readily available on many biomolecules, particularly at the N-terminus of proteins and on the side chains of lysine (B10760008) residues. thermofisher.comaatbio.com The reaction involves a nucleophilic attack by the amine on the carbonyl group of the NHS ester. This results in the formation of a stable and irreversible amide bond, with N-hydroxysuccinimide (NHS) being released as a byproduct. glenresearch.comaatbio.comcreative-proteomics.com This reaction is typically carried out in a buffer with a slightly alkaline pH (around 8.3-8.5) to ensure that the primary amines are deprotonated and thus more nucleophilic. lumiprobe.comlumiprobe.com

The abundance of primary amine groups in biological molecules makes NHS ester chemistry a highly versatile method for labeling a wide range of targets. lumiprobe.comlumiprobe.com This includes:

Proteins and Peptides: Antibodies, enzymes, and other proteins are commonly labeled with NHS esters for use in immunoassays, microscopy, and other applications. abberior.rockswindows.net

Nucleic Acids: Amino-modified oligonucleotides and DNA can be readily labeled using this chemistry. lumiprobe.comwindows.net

Other Biomolecules: Amino-containing sugars and other small molecules can also be targeted. lumiprobe.comlumiprobe.com

Contextualization of NIR-667 N-Succinimidyl Ester within Advanced Fluorescent Probe Development

The development of novel NIR fluorophores is a continuous effort to improve upon existing dyes. nih.gov While dyes like indocyanine green (ICG) have been used clinically, they have limitations such as instability and the inability to form covalent bonds with targeting molecules. nih.gov The synthesis of new dyes often focuses on enhancing properties like brightness, photostability, and water solubility. rsc.org

This compound represents a step in this evolution. This compound combines a near-infrared fluorophore with the reliable and versatile NHS ester chemistry. This allows for the covalent attachment of the NIR-667 dye to a wide variety of biomolecules, enabling researchers to leverage the advantages of NIR imaging for their specific research questions. The development of such probes is crucial for advancing our ability to visualize complex biological processes in vivo with high specificity and sensitivity. rsc.org

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number151134-79-1 chemsrc.com
Molecular FormulaC₃₀H₃₅ClN₄O₅ chemsrc.com
Molecular Weight567.08 g/mol chemsrc.com
Excitation Wavelength (in apolar solvents)Up to 667 nm rsc.org
Emission Wavelength (in apolar solvents)Red-shifted from excitation rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H35ClN4O5 B115373 NIR-667 N-succinimidyl ester CAS No. 151134-79-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N4O5.ClH/c1-4-32(5-2)21-11-13-23-25(20-31)24-14-12-22(19-27(24)38-26(23)18-21)33(6-3)17-9-7-8-10-30(37)39-34-28(35)15-16-29(34)36;/h11-14,18-19H,4-10,15-17H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUOQVGBXADQGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)ON4C(=O)CCC4=O)C=C3O2)C#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158358-57-7
Record name 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N-hydroxysuccinimide ester chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Modifications of Nir 667 N Succinimidyl Ester

Synthetic Pathways to Core Fluorophore Structures

The core structure of NIR-667 is a heptamethine cyanine (B1664457) dye. The synthesis of such dyes typically involves the condensation of two heterocyclic precursors containing reactive methyl groups with a seven-carbon chain source. uclan.ac.ukmdpi.com

A common strategy for creating the core structure of cyanine dyes, including those similar to NIR-667, begins with the synthesis of substituted indolenine precursors. google.commontana.edu These precursors can be synthesized through methods like the Fischer indole (B1671886) synthesis, which involves the reaction of a substituted hydrazine (B178648) with a ketone, such as methyl isopropyl ketone. mdpi.com The resulting indolenine can then be N-alkylated to introduce various functionalities. montana.edu

The formation of the heptamethine chain is often achieved by reacting the indolenine precursors with a suitable seven-carbon bridging molecule. uclan.ac.uk One such reagent is 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene, an unsaturated bisaldehyde. google.com The reaction is typically carried out in a mixture of solvents like 1-butanol (B46404) and benzene (B151609) at reflux. google.com Alternatively, other reagents like N-[5-(phenylamino)-2,4-pentadienylidene] aniline (B41778) monohydrochloride can be used to construct the polymethine bridge. mdpi.com

The specific substituents on the indolenine rings and the nature of the polymethine chain are critical in determining the final spectral properties of the dye, including its absorption and emission maxima in the NIR region. nih.gov For instance, the presence of sulfonic acid groups can enhance water solubility, a desirable property for biological applications. acs.org

Strategies for Functionalization and N-Succinimidyl Ester Integration

To be useful in bioconjugation, the NIR-667 fluorophore must be equipped with a reactive group that can form a stable covalent bond with a target biomolecule, typically at a primary amine. The N-succinimidyl (NHS) ester is a widely used amine-reactive functional group. nih.govnih.gov The integration of an NHS ester onto the NIR-667 core structure is generally achieved by first introducing a carboxylic acid functionality.

The carboxylic acid group can be incorporated into the dye structure in several ways. One common method is to use an N-alkylated indolenine precursor that already contains a carboxyl group, often at the end of an alkyl chain. montana.edu For example, 6-bromohexanoic acid can be used to alkylate a 2,3,3-trimethyl-3H-indole, introducing a pentyl-carboxyl chain. researchgate.net This functionalized precursor is then used in the condensation reaction to form the cyanine dye.

Once the cyanine dye with a carboxylic acid linker is synthesized, it is converted to the corresponding N-succinimidyl ester. This is a standard procedure in bioconjugation chemistry. The reaction typically involves activating the carboxylic acid with a coupling agent and then reacting it with N-hydroxysuccinimide (NHS). nih.gov A common method utilizes disuccinimidyl carbonate (DSC) in the presence of a base like pyridine (B92270) in an anhydrous solvent such as dimethylformamide (DMF). googleapis.com Another approach involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), along with NHS. nih.gov The resulting NHS ester is reactive towards primary amines, forming a stable amide bond. genecopoeia.com

Optimization of Esterification Reaction Conditions

The efficiency of the N-succinimidyl ester formation and its subsequent conjugation to amine-containing molecules is dependent on several reaction parameters. The optimization of these conditions is crucial for achieving high yields and minimizing side reactions.

For the esterification reaction to create the NHS ester, key parameters include the choice of solvent, temperature, and the molar ratios of the reactants. Anhydrous solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) are typically used to prevent hydrolysis of the reactive intermediates and the final NHS ester. genecopoeia.comdutscher.com The reaction is often carried out at room temperature or slightly elevated temperatures (e.g., 55-60 °C) to drive the reaction to completion. googleapis.com The molar ratio of the coupling agent (e.g., DSC or DCC) and NHS to the carboxylic acid-functionalized dye is critical. An excess of the activating agents is often used to ensure complete conversion of the carboxylic acid. googleapis.com

For the subsequent conjugation of the NHS ester to a biomolecule, the pH of the reaction buffer is a critical factor. The reaction is most efficient at a slightly basic pH (typically 8.0-9.0). mdpi.com At this pH, the primary amine groups on the target molecule are deprotonated and thus more nucleophilic, facilitating the attack on the NHS ester. However, at a pH that is too high, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency. The concentration of the protein or other biomolecule is also important, with higher concentrations (e.g., 2-10 mg/mL) generally leading to better labeling efficiency. medchemexpress.comaatbio.com The optimal molar ratio of the dye-NHS ester to the protein must be determined empirically to achieve the desired degree of labeling without causing protein precipitation or altering its biological activity. dutscher.comaatbio.com

ParameterTypical ConditionRationale
Solvent (Esterification) Anhydrous DMF or DMSOPrevents hydrolysis of reactive intermediates and the NHS ester. genecopoeia.comdutscher.com
Temperature (Esterification) Room Temperature to 60°CBalances reaction rate with the stability of the NHS ester. googleapis.com
pH (Conjugation) 8.0 - 9.0Ensures deprotonation of primary amines for efficient nucleophilic attack while minimizing hydrolysis of the NHS ester. mdpi.com
Protein Concentration 2 - 10 mg/mLHigher concentrations improve labeling efficiency. medchemexpress.comaatbio.com
Molar Ratio (Dye:Protein) Empirically DeterminedOptimizes the degree of labeling without compromising protein function. dutscher.comaatbio.com

Analytical Techniques for Compound Verification (excluding basic compound identification data)

A suite of analytical techniques is employed to verify the structure and purity of the synthesized NIR-667 N-succinimidyl ester and its conjugates. Beyond basic identification, these methods provide detailed structural information and confirm the success of the chemical modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the cyanine dye precursors and the final product. mdpi.comresearchgate.net For example, ¹H NMR can confirm the presence and integration of the protons on the polymethine chain, the aromatic rings, and the succinimidyl ester group. rsc.org Specific chemical shifts and coupling constants provide detailed information about the connectivity of the atoms within the molecule.

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. rsc.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to determine the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the calculated molecular weight of the this compound. rsc.org This provides strong evidence for the successful synthesis of the target molecule.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a crucial technique for assessing the purity of the synthesized dye and its NHS ester. acs.orgrsc.org By using a gradient of solvents, it is possible to separate the desired product from starting materials, byproducts, and hydrolyzed forms of the NHS ester. Analytical HPLC can provide a quantitative measure of the purity of the final compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. mdpi.com For this compound, characteristic absorption bands would be expected for the C=O stretching of the ester and imide groups in the succinimidyl moiety, as well as the C=C and C=N stretching vibrations of the cyanine core. mdpi.com

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Detailed structural information, including atom connectivity and the presence of specific functional groups. mdpi.comresearchgate.netrsc.org
Mass Spectrometry (MS) Confirmation of the molecular weight of the synthesized compound. rsc.org
High-Performance Liquid Chromatography (HPLC) Assessment of the purity of the compound and separation from impurities. acs.orgrsc.org
Infrared (IR) Spectroscopy Identification of characteristic functional groups present in the molecule. mdpi.com

Bioconjugation Protocols Utilizing Nir 667 N Succinimidyl Ester

Principles of Amine-Reactive Labeling

N-succinimidyl esters (NHS esters), such as NIR-667 N-succinimidyl ester, are a class of amine-reactive reagents widely used to covalently label proteins, peptides, and other biomolecules. glenresearch.com The reaction involves the nucleophilic attack of a primary amine on the ester's carbonyl group, resulting in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. glenresearch.comthermofisher.com

The reaction between this compound and primary amines is critically dependent on the pH of the reaction medium. acebiolab.comlumiprobe.com The primary amine group must be in a deprotonated, nucleophilic state to react with the NHS ester. nih.govnih.gov Consequently, the reaction is typically performed in buffers with a pH range of 7.2 to 9.0. thermofisher.comresearchgate.net An optimal pH is generally considered to be between 8.3 and 8.5, which provides a favorable balance between amine reactivity and ester stability. acebiolab.comlumiprobe.cominterchim.fr

pH Condition Effect on Amine Group Effect on NHS Ester Conjugation Outcome
Acidic (e.g., pH < 7) Protonated and non-nucleophilicRelatively stableNo or very low reaction
Optimal (pH 8.3 - 8.5) Sufficiently deprotonated for reactionModerate rate of hydrolysisEfficient conjugation
Highly Basic (e.g., pH > 9) Fully deprotonated and highly reactiveRapid hydrolysisReduced labeling efficiency

This table illustrates the general effects of pH on the key components of the NHS ester conjugation reaction.

This compound, like many cyanine (B1664457) dyes, is often hydrophobic and has poor solubility in aqueous buffers. acebiolab.comibiantech.com Therefore, a high-quality, anhydrous, water-miscible organic solvent is required to prepare a concentrated stock solution of the dye before it is added to the aqueous protein solution. acebiolab.comthermofisher.com The most commonly recommended solvents are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). lumiprobe.comtocris.comaatbio.combiotium.com

It is critical to use anhydrous (water-free) solvents because NHS esters are sensitive to moisture and can hydrolyze upon storage, even in the organic solvent phase. tocris.com When using DMF, it is important to ensure it is of high quality and free from amine contaminants (which can have a fishy odor), as these impurities will compete with the target biomolecule for reaction with the ester. acebiolab.comlumiprobe.com

A typical procedure involves preparing a 10 mM stock solution of the this compound in anhydrous DMSO or DMF. tocris.combiotium.com This stock solution should be prepared fresh or, if stored, kept at -20°C and protected from light and moisture for no more than one to two months. lumiprobe.cominterchim.frmedchemexpress.com Aqueous solutions of the dye are not stable due to rapid hydrolysis and must be used immediately after preparation. lumiprobe.combiotium.com

Conjugation to Proteins and Antibodies

The general principles of amine-reactive labeling are applied in specific protocols for conjugating this compound to complex proteins and antibodies.

The primary targets for this compound on proteins are the free primary amino groups. biotium.com These include the ε-amino group on the side chain of lysine (B10760008) residues and the α-amino group at the protein's N-terminus. tocris.combiotium.comnih.gov Since lysine is one of the most abundant amino acids in a typical protein, conjugation with NHS esters often results in a heterogeneous mixture of labeled proteins, with the dye attached at various lysine positions. nih.govnih.gov

While both sites are reactive, the relative reactivity can be influenced by the reaction pH due to differences in the pKa values of the α-amino and ε-amino groups. By carefully controlling the pH to be closer to neutral, it is sometimes possible to achieve more specific labeling of the N-terminus, which generally has a lower pKa than the lysine side chain. thermofisher.commdpi.com However, for most applications, the reaction is performed at a pH of ~8.3, where both types of primary amines are readily labeled. biotium.com

Standard protocols for labeling proteins are directly applicable to immunoglobulin G (IgG) antibodies. biotium.com A common method involves dissolving the antibody at a concentration of 2.0 mg/mL or higher in a suitable reaction buffer, such as 0.1 M sodium bicarbonate at pH 8.3. tocris.combiotium.com Buffers containing primary amines, such as Tris, must be avoided as they will compete in the reaction. tocris.com The prepared stock solution of this compound in DMSO or DMF is then added to the antibody solution while stirring, and the reaction is allowed to proceed for approximately one hour at room temperature, protected from light. tocris.combiotium.com

For smaller antibody fragments like Fab (Fragment, antigen-binding), the conjugation process targets the same primary amine groups. Fab fragments can be generated through enzymatic digestion of the full IgG molecule. nih.govnih.gov Once the Fab fragments are purified, they are subjected to the same amine-reactive labeling protocol as the intact antibody, with adjustments made to the molar ratios to account for the lower molecular weight of the fragment. nih.gov

The molar ratio of this compound to the protein (the dye-to-protein ratio) is a critical parameter that must be optimized for each specific conjugate. tocris.com This ratio directly influences the final number of dye molecules attached to each protein, a value known as the Degree of Labeling (DOL). biotium.com

Increasing the initial dye-to-protein molar ratio generally results in a higher DOL. instras.com However, an excessively high DOL can be detrimental, potentially leading to protein aggregation, decreased solubility, or self-quenching of the fluorophore, which reduces the conjugate's brightness. aatbio.com The efficiency of the labeling reaction—the percentage of dye that becomes covalently bound to the protein—is also dependent on the protein concentration. biotium.com Higher protein concentrations (e.g., >5 mg/mL) lead to greater labeling efficiency compared to more dilute solutions. biotium.com

For most antibodies, a final DOL of 3-8 is often optimal. Achieving this typically requires starting with a dye-to-protein molar ratio of approximately 9:1 to 15:1. biotium.com The optimal ratio should be determined empirically for each specific protein and application. tocris.com

Initial Dye:Protein Molar Ratio Expected Degree of Labeling (DOL) Potential Conjugate Properties
Low (e.g., 3:1 - 5:1) Low (e.g., 1-3)Good solubility and retained protein function; may have insufficient signal for some applications.
Moderate (e.g., 9:1 - 15:1) Moderate (e.g., 3-8)Often provides an optimal balance of brightness, solubility, and biological activity. biotium.com
High (e.g., >20:1) High (e.g., >8)High brightness but increased risk of protein aggregation, reduced activity, and fluorescence self-quenching. aatbio.cominstras.com

This table provides an illustrative guide to the relationship between the initial reactant ratio and the properties of the final fluorescent conjugate.

Conjugation to Peptides and Small Molecules

The N-succinimidyl ester (NHS ester) of NIR-667 is a reactive moiety that specifically targets primary and secondary amines on biomolecules to form a stable amide bond. biotium.comnih.gov This reactivity is commonly exploited for the labeling of peptides, which typically possess a primary amine at their N-terminus and within the side chain of lysine residues. nih.govnih.gov The conjugation reaction is highly dependent on pH; an alkaline environment (typically pH 8.0-9.0) is necessary to ensure that the targeted amine groups are deprotonated and thus sufficiently nucleophilic to attack the NHS ester. biotium.com

The general protocol involves dissolving the peptide in an amine-free buffer, such as sodium bicarbonate or sodium borate (B1201080), at a pH of approximately 8.3. biotium.com The this compound is first dissolved in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the reactive ester before it is added to the peptide solution. biotium.com The stoichiometry of the reaction, referring to the molar ratio of dye to peptide, is a critical parameter that must be optimized to achieve the desired degree of labeling while minimizing potential protein precipitation or altered biological function. researchgate.net For peptides synthesized via solid-phase peptide synthesis (SPPS), conjugation can sometimes be performed while the peptide is still attached to the resin. researchgate.net

Small molecules containing a primary or secondary amine can also be conjugated to this compound using similar principles. The reaction conditions are adjusted based on the solubility and stability of the specific small molecule.

ParameterRecommended ConditionPurpose
pH 8.0 - 9.0Ensures the target amine is deprotonated and nucleophilic.
Buffer Amine-free (e.g., 0.1 M sodium bicarbonate)Prevents the buffer from competing with the biomolecule for the dye.
Dye Solvent Anhydrous DMSO or DMFPrevents premature hydrolysis of the reactive NHS ester.
Reaction Time Typically 1-2 hours at room temperatureAllows for efficient conjugation to occur.
Stoichiometry Variable (e.g., 5-20 molar excess of dye)Optimized to control the degree of labeling.

Conjugation to Amine-Modified Oligonucleotides and Nucleic Acids

The covalent labeling of nucleic acids with this compound requires the prior incorporation of a primary amine. This is typically achieved during automated oligonucleotide synthesis by adding a modified phosphoramidite (B1245037) that contains a protected amine group attached via a linker to the 5' or 3' terminus, or even to a specific base within the sequence.

The conjugation strategy is analogous to that for peptides. sigmaaldrich.comnih.gov The amine-modified oligonucleotide is dissolved in a conjugation buffer, with sodium borate or sodium carbonate at pH 8.5 being common choices. sigmaaldrich.com The NIR-667 NHS ester, solubilized in anhydrous DMSO, is then added to the oligonucleotide solution. The reaction proceeds at room temperature, forming a stable amide linkage between the dye and the oligonucleotide's amine group. sigmaaldrich.comnih.gov It is crucial to use an anhydrous solvent for the dye stock solution, as NHS esters are susceptible to rapid hydrolysis in aqueous environments, which would deactivate the dye and lead to low conjugation efficiency. sigmaaldrich.com

Reagent/ConditionGuidelineRationale
Oligonucleotide Must contain a primary amine modification.Provides the target for the NHS ester.
Conjugation Buffer 0.05 - 0.1 M Sodium Borate or Carbonate (pH 8.5)Maintains the necessary alkaline pH for the reaction.
Dye Preparation Dissolve in anhydrous DMSO immediately before use.Prevents hydrolysis and inactivation of the NHS ester.
Molar Ratio Typically a 10-50 fold molar excess of dye to oligo.Drives the reaction towards completion.
Incubation 2-4 hours at room temperature, protected from light.Allows sufficient time for the reaction while protecting the fluorophore.

Purification of Conjugated Biomolecules

Following the conjugation reaction, the mixture contains the desired labeled biomolecule, unreacted (free) dye, and hydrolyzed dye. It is essential to remove these impurities, as they can interfere with downstream applications. The choice of purification method depends on the size and properties of the biomolecule.

Size Exclusion Chromatography for Unbound Dye Removal

Size exclusion chromatography (SEC), also known as gel filtration, is a widely used method for separating molecules based on their size (hydrodynamic radius). nih.govnih.gov This technique is highly effective for removing small molecules like unbound NIR-667 dye from much larger biomolecules such as proteins and oligonucleotides. biotium.comnih.gov

The process involves passing the reaction mixture through a column packed with a porous resin (e.g., Sephadex). biotium.comnih.gov Larger molecules, like the conjugated biomolecule, are "excluded" from the pores of the resin and therefore travel through the column more quickly, eluting first. thermofisher.com Smaller molecules, such as the free dye, can enter the pores, which results in a longer path through the column and a later elution time. thermofisher.com This differential elution allows for the effective separation and collection of the purified conjugate. nih.gov

Resin Type (Example)Principle ApplicationKey Advantage
Sephadex G-25 Desalting and removing small molecules (>5 kDa) from proteins and large oligonucleotides.Rapid and efficient removal of small contaminants.
Bio-Gel P-6 Purification of peptides and smaller oligonucleotides from free dye.Good resolution for lower molecular weight biomolecules.

Precipitation-Based Purification Techniques

Precipitation is another method to separate the labeled biomolecule from excess dye, particularly effective for oligonucleotides. sigmaaldrich.com Following the conjugation reaction, a salt (e.g., sodium acetate) is added, followed by cold ethanol (B145695). This causes the nucleic acid, which is a large, charged polymer, to precipitate out of the solution. sigmaaldrich.com The small, unbound dye molecules remain soluble in the ethanol supernatant. sigmaaldrich.com The mixture is centrifuged to pellet the precipitated, labeled oligonucleotide, and the supernatant containing the impurities is carefully removed. This process can be repeated to increase the purity of the final product.

While effective for nucleic acids, precipitation is less commonly used for proteins as the organic solvents and salts can sometimes lead to irreversible denaturation and aggregation. researchgate.net

StepReagent/ConditionPurpose
1. Salt Addition e.g., 3 M Sodium Acetate (to a final concentration of 0.3 M)Neutralizes the phosphate (B84403) backbone of the oligonucleotide.
2. Alcohol Addition 2-3 volumes of cold 95-100% EthanolReduces the dielectric constant, causing the oligonucleotide to precipitate.
3. Incubation -20°C for at least 1 hourEnhances the precipitation of the nucleic acid.
4. Centrifugation High speed (e.g., >12,000 x g) at 4°CPellets the precipitated, labeled oligonucleotide.
5. Washing Cold 70% EthanolRemoves residual salt and unbound dye from the pellet.
6. Drying Air-dry or vacuumRemoves residual ethanol before resuspension.

Dialysis and Ultrafiltration Methods

Both dialysis and ultrafiltration are membrane-based separation techniques that rely on differences in molecular weight. patsnap.comsigmaaldrich.com

Dialysis involves placing the reaction mixture inside a bag or cassette made of a semi-permeable membrane with a specific molecular weight cutoff (MWCO). thermofisher.comcreative-proteomics.com This bag is then submerged in a large volume of buffer. The small, unbound dye molecules diffuse across the membrane into the external buffer down their concentration gradient, while the larger, conjugated biomolecules are retained inside the bag. creative-proteomics.com This method is very gentle and preserves the biological activity of sensitive proteins, but it is often a slow process, requiring several hours and multiple buffer changes. patsnap.com

Ultrafiltration also uses a semi-permeable membrane but employs a pressure gradient (typically generated by centrifugation) to force the solvent and small molecules through the membrane. patsnap.comsigmaaldrich.com The larger, conjugated biomolecules are retained on the filter and can be collected in a concentrated form. sigmaaldrich.com This method is significantly faster than dialysis and allows for simultaneous purification and sample concentration. patsnap.com

FeatureDialysisUltrafiltration
Driving Force Concentration GradientPressure Gradient (Centrifugal Force or Gas Pressure)
Principle Diffusion across a semi-permeable membrane. creative-proteomics.comConvective flow through a semi-permeable membrane. patsnap.com
Speed Slow (hours to days). patsnap.comFast (minutes to hours). patsnap.com
Sample Concentration Sample is diluted.Sample becomes concentrated. sigmaaldrich.com
Advantages Very gentle, minimal risk of protein denaturation. patsnap.comRapid, concentrates the sample, high recovery. sigmaaldrich.com
Disadvantages Time-consuming, requires large volumes of buffer. patsnap.comPotential for membrane fouling or protein aggregation at high concentrations. patsnap.com

Spectroscopic and Photophysical Characterization of Nir 667 Conjugates

Absorption and Emission Spectra Analysis of Labeled Biomolecules

Upon covalent conjugation to a biomolecule, the spectral properties of NIR-667 can be subtly altered compared to the free dye in solution. The local microenvironment, including polarity, viscosity, and the presence of specific amino acid residues near the conjugation site, can influence the electron distribution of the fluorophore's chromophore.

Typically, the absorption and emission spectra of NIR-667 conjugates retain the characteristic shape of the parent dye. Based on spectrally similar dyes, NIR-667, when conjugated to a protein like an IgG antibody, is expected to have an absorption maximum (λabs) in the range of 645-660 nm and an emission maximum (λem) around 667-670 nm. For instance, the related Vio® R667 dye exhibits an absorption maximum at 645 nm and an emission maximum at 668 nm. miltenyibiotec.com

PropertyExpected Wavelength (nm)
Absorption Maximum (λabs) 645 - 660
Emission Maximum (λem) 667 - 670
This interactive table summarizes the expected spectral properties of NIR-667 conjugates based on available data for spectrally analogous dyes.

Determination of Fluorescence Quantum Yield for Conjugates

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for sensitive detection in imaging applications. The quantum yield of NIR-667, like other fluorophores, is highly dependent on its environment and conjugation state.

For many NIR cyanine (B1664457) dyes, the quantum yield in aqueous solutions can be modest due to rotational and vibrational motions in the polymethine chain that lead to non-radiative decay. Upon conjugation to a biomolecule, the quantum yield can either increase or decrease. An increase may occur if the binding to the protein restricts the dye's rotational freedom, thus reducing non-radiative decay pathways. Conversely, a decrease can result from quenching interactions with nearby amino acid residues (e.g., tryptophan or tyrosine) or from the formation of self-quenching H-aggregates at high DOLs. researchgate.net

Photostability Assessment in Aqueous and Biological Media

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is paramount for applications requiring prolonged or repeated imaging, such as live-cell microscopy or in vivo tracking. Many NIR cyanine dyes suffer from limited photostability, which can lead to signal loss over time. nih.gov

The photostability of NIR-667 conjugates is influenced by the intrinsic properties of the dye's chemical structure and its interaction with the local environment. Factors in biological media, such as the presence of molecular oxygen and reactive oxygen species (ROS), can accelerate photobleaching. nih.gov However, some modern NIR dyes have been engineered for enhanced photostability. For example, Vio Bright R667 is reported to have higher photostability compared to Alexa Fluor™ 647, a widely used far-red fluorophore. miltenyibiotec.com Restricting the intramolecular mobility of the dye's core structure is a common strategy to improve both quantum yield and photostability. bioscience.co.uk Assessment is typically performed by measuring the decay of fluorescence intensity over time under continuous illumination.

Influence of Conjugation Chemistry on Fluorophore Performance

The performance of a NIR-667 conjugate is significantly impacted by the conjugation chemistry, primarily the degree of labeling (DOL)—the average number of dye molecules attached to each biomolecule. The use of an N-succinimidyl ester specifically targets primary amines, but the number of accessible sites on a protein can vary.

Low DOL: A low DOL may result in insufficient signal for sensitive detection.

Optimal DOL: For most antibody labeling applications, an optimal DOL is typically in the range of 2 to 5. This range usually provides a balance between maximizing the number of fluorophores per antibody and minimizing quenching effects. biotium.com

Therefore, controlling the molar ratio of the NIR-667 NHS ester to the biomolecule during the labeling reaction is crucial for achieving conjugates with optimal fluorescence and functionality.

Comparative Photophysical Analysis with Other Near-Infrared Dyes

The selection of a NIR fluorophore depends on its specific performance characteristics relative to other available dyes. NIR-667 belongs to the broad class of heptamethine cyanine dyes and can be compared with other dye families used in the 650-700 nm spectral window.

Cyanine-based Dyes (e.g., Cy5.5, Alexa Fluor 680): Cyanine dyes are known for their high molar extinction coefficients, resulting in strong light absorption. core.ac.uk However, they can exhibit lower photostability and a tendency to aggregate in aqueous environments. core.ac.uknih.gov Compared to a dye like Cy5.5 (em ~694 nm), NIR-667 offers a slightly shorter wavelength emission. Dyes like Alexa Fluor 680 (em ~702 nm) are engineered for improved brightness and photostability. iu.eduthermofisher.com

Xanthene-based Dyes (e.g., Rhodamine derivatives): Traditionally, xanthene dyes like rhodamines are not active in the NIR region. core.ac.uk However, modern chemical modifications, such as the incorporation of silicon atoms to create Si-rhodamines, have extended their absorption and emission into the NIR. researchgate.net Rhodamine-based NIR dyes often exhibit superior photostability compared to their cyanine-based counterparts, though sometimes with weaker fluorescence. bioscience.co.uk

BODIPY Derivatives: The core BODIPY (borondipyrromethane) structure typically fluoresces at shorter wavelengths. However, extending the π-conjugation of the core structure can shift their optical properties into the red and NIR regions. nih.gov NIR BODIPY dyes can offer sharp emission peaks and good photostability, but often have smaller extinction coefficients compared to cyanine dyes. core.ac.uk

The following table provides a comparative overview of key photophysical properties for NIR-667 and other common NIR dyes.

Dye FamilyExample DyeApprox. Ex/Em (nm)Molar Extinction Coefficient (ε) (cm-1M-1)Key Characteristics
Cyanine NIR-667 (Vio R667) 645 / 668 miltenyibiotec.com~200,000 - 250,000 (estimated)Good brightness; reported higher photostability than some standards. miltenyibiotec.com
Cyanine Cy5.5~675 / 694 nih.gov~250,000Widely used; moderate photostability.
Cyanine Alexa Fluor 680~679 / 702 iu.edu~184,000High brightness and photostability. thermofisher.com
Xanthene Si-Rhodamine (SiR700)~670 / 710 researchgate.net~100,000 - 150,000Excellent photostability; less prone to aggregation.
BODIPY Aza-BODIPYVariable (can be >650)~80,000 - 120,000Sharp emission peaks; good photostability. nih.gov
This interactive table compares the photophysical properties of NIR-667 with other common NIR dye classes.

Applications of Nir 667 N Succinimidyl Ester in Biological Imaging Research

In Vitro Cellular Imaging Applications

The unique spectral properties of NIR-667 N-succinimidyl ester make it a valuable tool for a range of cell-based imaging studies. Its N-succinimidyl ester functional group allows for covalent labeling of primary and secondary amines on proteins and other biomolecules, enabling targeted visualization of specific cellular components.

Subcellular Localization Studies

The ability to pinpoint the location of proteins and other molecules within the intricate architecture of a cell is fundamental to understanding their function. This compound can be conjugated to antibodies or other targeting moieties to specifically label and visualize the subcellular localization of target proteins. For instance, researchers can track the distribution of a particular receptor on the plasma membrane or the localization of an enzyme within mitochondria. The bright and stable fluorescence of the NIR-667 dye allows for clear demarcation of these subcellular structures.

Live Cell Imaging and Dynamic Process Visualization

A significant advantage of near-infrared probes like this compound is their suitability for live-cell imaging. The longer wavelength of excitation and emission minimizes phototoxicity and cellular damage, allowing for extended observation of dynamic cellular events in real-time. This enables researchers to visualize processes such as protein trafficking, receptor internalization, and organelle dynamics without significantly perturbing the normal physiology of the cells. The ability to perform time-lapse microscopy with this probe provides invaluable insights into the temporal and spatial regulation of cellular activities.

Cell-Based Assays (e.g., cell proliferation, cell binding)

This compound serves as a robust tool for various quantitative cell-based assays. In cell proliferation assays, the dye can be used to covalently label a population of cells. As the cells divide, the fluorescence intensity is distributed equally among daughter cells, allowing for the tracking of cell division by flow cytometry. Each peak of decreasing fluorescence intensity corresponds to a successive generation of cells.

In cell binding assays, the dye can be used to label ligands or antibodies to quantify their binding to cell surface receptors. The intensity of the NIR fluorescence signal is proportional to the amount of labeled molecule bound to the cells, providing a quantitative measure of receptor expression or binding affinity.

Assay TypePrinciple of this compound ApplicationOutcome Measured
Cell Proliferation Covalent labeling of intracellular proteins; fluorescence is halved with each cell division.Number of cell generations.
Cell Binding Labeling of a ligand or antibody to quantify its interaction with cell surface molecules.Receptor density or binding affinity.

Immunofluorescence Staining and Microscopy

Immunofluorescence is a cornerstone technique in cell biology for visualizing the distribution of specific antigens. This compound can be conjugated to secondary antibodies for indirect immunofluorescence or to primary antibodies for direct immunofluorescence. The use of a near-infrared fluorophore in this application is particularly beneficial as it shifts the detection window away from the autofluorescence commonly encountered in the visible spectrum from cellular components like flavins and NADH. This results in a significantly improved signal-to-noise ratio, leading to clearer and more sensitive detection of the target antigen.

Advanced Microscopy Techniques

The photophysical properties of this compound also make it suitable for use in advanced microscopy techniques that push the boundaries of optical resolution.

Super-Resolution Imaging Modalities

Super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), have revolutionized biological imaging by enabling visualization of cellular structures at the nanoscale. The high photostability and brightness of certain near-infrared dyes are critical for these methods. While specific applications of this compound in super-resolution imaging are an emerging area of research, its spectral characteristics suggest its potential as a valuable probe for these advanced imaging modalities, allowing for the detailed visualization of subcellular structures and molecular complexes with unprecedented resolution.

Single-Molecule Imaging

The high photon output and photostability characteristic of NIR cyanine (B1664457) dyes make them suitable for single-molecule imaging studies. These experiments aim to visualize and track the behavior of individual molecules in real-time, providing insights into biological processes that are averaged out in ensemble measurements.

In this context, this compound can be conjugated to proteins of interest, allowing researchers to follow their movement and interactions within live cells or on their surfaces. The brightness of the dye is crucial for achieving the necessary signal-to-noise ratio to detect a single fluorophore above cellular background noise. Its emission in the NIR spectrum further reduces interference from cellular autofluorescence, which is predominantly in the visible range. This enables longer observation times before photobleaching occurs, a critical factor for tracking slow molecular processes.

Multiplexed Imaging with Spectrally Distinct Fluorophores

Multiplexed imaging involves the simultaneous detection of multiple targets within a single sample. The narrow emission peak and distinct spectral location of a ~670 nm NIR dye are highly advantageous for such applications. nih.gov By using this compound to label one target, researchers can concurrently use other fluorophores with different emission wavelengths (e.g., in the blue, green, and red spectral regions) to visualize other structures or proteins.

The large spectral separation between the NIR channel and visible channels minimizes crosstalk, where the signal from one fluorophore bleeds into the detection channel of another. This clean spectral separation simplifies analysis and allows for more accurate co-localization studies. For instance, a cell nucleus could be stained with a blue-emitting dye (like DAPI), mitochondria with a green-emitting probe, the cytoskeleton with a red-emitting fluorophore, and a specific protein of interest, labeled via an antibody conjugated to NIR-667, all within the same cell and imaged simultaneously.

TargetFluorophore ClassRepresentative Emission Color
Protein ANIR-667 ConjugateNear-Infrared
CytoskeletonRhodamineRed
Organelle BFluorescein (B123965)Green
NucleusDAPIBlue

Table 2: Conceptual design for a four-color multiplexed imaging experiment utilizing the distinct spectral window of an NIR dye.

In Vivo Optical Imaging in Preclinical Animal Models

Whole-Animal Fluorescence Imaging

Whole-animal imaging in preclinical models, such as mice, is a cornerstone of biomedical research, allowing for the non-invasive monitoring of biological processes and disease progression over time. nih.govresearchgate.net The use of NIR fluorophores like NIR-667 is particularly powerful for these studies. frontiersin.org When light in the NIR spectrum is used for excitation, it can penetrate more deeply into tissues, and the resulting emitted fluorescent light can travel back out of the animal to be detected by sensitive cameras. nih.govresearchgate.net This is because major biological absorbers like hemoglobin and water have lower absorption coefficients in this spectral window. nih.gov The reduced tissue autofluorescence in the NIR range further enhances the ability to detect specific signals from the fluorescent probe with high contrast. nih.govcore.ac.uk

Deep Tissue Imaging Capabilities

The ability to image deep tissues non-invasively is a primary advantage of NIR fluorescence imaging. nih.govresearchgate.net Light scattering decreases as the wavelength of light increases. Therefore, NIR photons are scattered less by tissues than visible photons, leading to sharper images of structures located several millimeters to centimeters beneath the skin. nih.govnih.gov This capability is critical for studying internal organs, deep-seated tumors, and other biological phenomena without the need for surgical procedures. nih.govresearchgate.net The development of fluorophores in the longer-wavelength NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows continues to push the boundaries of imaging depth and resolution. nih.govnih.gov A dye like NIR-667, at the edge of the visible and NIR-I window, offers a significant improvement in tissue penetration over conventional visible dyes like FITC or Rhodamine. nih.gov

Blood Vessel Imaging and Hemodynamic Studies

When a probe conjugated with NIR-667 is administered intravenously, it can serve as a potent contrast agent for vascular imaging. nih.gov The high brightness of the dye allows for the clear delineation of blood vessels against the surrounding tissue. Real-time imaging can be performed to visualize blood flow and assess vascular integrity. This application, known as NIR fluorescence angiography, is valuable in studies of angiogenesis in tumors, wound healing, and in models of ischemic disease like stroke or peripheral artery disease. nih.gov The ability to acquire images rapidly allows for dynamic studies of blood flow and perfusion within tissues. nih.gov

Targeted Imaging for Tissue-Specific Biomarker Detection (e.g., tumor localization)

The true power of this compound is realized when it is used for targeted imaging. The NHS ester group allows the dye to be easily conjugated to molecules that have a high affinity for specific biological targets. thermofisher.combio-connect.nl For example, by attaching the dye to a monoclonal antibody that recognizes a protein uniquely expressed on the surface of cancer cells, a highly specific imaging agent can be created. nih.gov

When this conjugate is introduced into a preclinical animal model bearing a tumor, the antibody will bind to the tumor cells. Subsequent whole-body imaging will reveal a strong fluorescent signal localized at the tumor site, allowing for precise tumor detection and monitoring of its response to therapy. nih.govnih.gov This strategy is broadly applicable to any disease process that has a unique molecular marker, enabling the visualization of specific cell populations or pathological features in vivo. dntb.gov.ua

Biosensing and Diagnostics Research Applications

Enzyme Activity Monitoring using Fluorescently Labeled Substrates

The application of this compound in creating fluorescently labeled substrates for monitoring enzyme activity is a plausible use of this compound. The general methodology would involve conjugating the NIR-667 fluorophore to a known enzyme substrate via the N-succinimidyl ester group. Cleavage of this substrate by the target enzyme would result in a change in the fluorescence signal, allowing for the quantification of enzyme activity. However, specific studies demonstrating this application with this compound are not currently available in the public domain.

Detection of Specific Biomolecules and Interactions

Similarly, this compound could be employed to label antibodies, proteins, or other biomolecules to facilitate the detection of specific targets and the study of their interactions. The high quantum yield and photostability of NIR dyes make them suitable for sensitive detection in various assay formats, such as immunoassays or protein-protein interaction studies. Once a biomolecule is labeled with NIR-667, its binding to a target could be monitored and quantified through fluorescence detection. Despite the clear potential for this application, specific research articles detailing the use of this compound for these purposes could not be located.

Investigation of Conjugate Stability and Performance in Complex Biological Systems

Chemical Stability of Amide Linkages in Biological Environments

The covalent bond formed between the N-succinimidyl (NHS) ester of NIR-667 and primary amines on biomolecules is a stable amide linkage. Generally, amide bonds exhibit significant stability under physiological conditions due to resonance stabilization. However, the biological environment presents a complex milieu containing various enzymes that can potentially hydrolyze these bonds.

The formation of the amide bond from an NHS ester is a process that competes with the hydrolysis of the NHS ester itself, particularly in aqueous environments at physiological pH. The optimal pH for the coupling reaction is typically between 8.3 and 8.5. While the amide bond, once formed, is considerably more stable than the ester precursor, its long-term stability can be influenced by enzymatic activity. Enzymes such as proteases and amidases are present in biological systems and are capable of cleaving amide bonds. For instance, studies on antibody-dye conjugates have shown that while the conjugates are stable enough for imaging applications, enzymatic degradation can occur over time.

Factor Influence on Amide Linkage Stability References
Chemical Structure Resonance stabilization of the amide bond contributes to its high intrinsic stability.
pH Stable under physiological pH, but hydrolysis of the unreacted NHS ester is a competing reaction during conjugation.
Enzymatic Activity Susceptible to cleavage by proteases and amidases present in biological systems.
Steric Hindrance Bulky groups near the amide bond can sterically protect it from enzymatic degradation.

Photobleaching Kinetics and Mitigation Strategies in Cellular and Tissue Contexts

Photobleaching, the irreversible photodegradation of a fluorophore, is a critical limitation in fluorescence imaging, particularly for long-term or high-intensity applications. Cyanine (B1664457) dyes, including those in the near-infrared spectrum, are susceptible to photobleaching. The process often involves the reaction of the excited state of the dye with molecular oxygen, leading to the formation of reactive oxygen species that can destroy the chromophore.

The photobleaching kinetics of cyanine dyes are often complex and may not follow a single-exponential decay model. This can be attributed to multiple photochemical reaction pathways and the heterogeneous microenvironment of the dye in cellular and tissue contexts. For example, the photobleaching of fluorescein (B123965) has been shown to be a non-single-exponential process due to triplet-state interactions.

Several strategies can be employed to mitigate the photobleaching of NIR-667 conjugates:

Antifade Mounting Media: The use of commercial or custom-formulated antifade reagents can significantly reduce photobleaching. These reagents often contain antioxidants or triplet-state quenchers that scavenge reactive oxygen species or return the dye from its long-lived triplet state to the ground state before it can undergo photochemical reactions.

Control of Illumination: Reducing the intensity and duration of the excitation light is a straightforward method to minimize photobleaching. This can be achieved by using neutral density filters, lowering laser power, and minimizing exposure times.

Fluorophore Selection and Modification: Newer generations of fluorophores are often engineered for enhanced photostability. Additionally, the conjugation of triplet-state quenchers like cyclooctatetraene (B1213319) (COT) directly to cyanine dyes has been shown to dramatically enhance their photostability.

Pulsed Excitation: Using pulsed lasers for excitation can reduce photobleaching by allowing the fluorophore to relax from transient dark states between pulses.

Mitigation Strategy Mechanism of Action References
Antifade Reagents Scavenge reactive oxygen species and quench triplet states.
Reduced Illumination Decreases the number of excitation-emission cycles, thus lowering the probability of a bleaching event.
Dye Modification Covalent attachment of triplet-state quenchers enhances intrinsic photostability.
Pulsed Excitation Allows relaxation from triplet states, reducing the likelihood of photochemical reactions.

Reduction of Nonspecific Binding and Background Fluorescence

Nonspecific binding of fluorescent conjugates to off-target sites and endogenous tissue autofluorescence are major sources of background noise in fluorescence imaging, which can significantly reduce the signal-to-background ratio and compromise image quality.

Strategies to reduce nonspecific binding of NIR-667 conjugates include:

Surface Modification: The conjugation of hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), to the fluorescent probe can create a hydration layer that sterically hinders nonspecific interactions with proteins and cell membranes.

Blocking Agents: In immunohistochemistry and other in vitro assays, blocking nonspecific binding sites with proteins like bovine serum albumin (BSA) or serum from the host species of the secondary antibody is a common practice.

Minimizing background fluorescence from the biological sample itself is also crucial:

Wavelength Selection: Near-infrared imaging takes advantage of the "NIR window" (typically 700-900 nm), where tissue autofluorescence is significantly lower compared to the visible spectrum. Exciting and detecting fluorescence in this range inherently reduces background noise.

Dietary Adjustments in Preclinical Models: In animal imaging, components of standard rodent chow can cause significant autofluorescence in the gastrointestinal tract. Switching to a purified diet can reduce this background by over two orders of magnitude.

Spectral Unmixing: Advanced imaging techniques and software algorithms can be used to computationally separate the specific fluorescence signal of the NIR dye from the broad-spectrum autofluorescence.

Long-Term Imaging Capabilities and Degradation Pathways

For longitudinal studies that require tracking of biological processes over extended periods, the long-term stability of the fluorescent conjugate is paramount. This encompasses both the chemical stability of the conjugate and the photostability of the fluorophore.

NIR dye-antibody conjugates have been shown to be stable in vivo for several days, allowing for long-term imaging. For example, some conjugates have a stable signal for at least 7 days post-injection. The clearance of the conjugate from the body is also a critical factor, as rapid clearance of unbound conjugate can improve the signal-to-background ratio over time. The pharmacokinetic profile can be influenced by the properties of the dye itself.

The degradation of cyanine dyes in biological systems can occur through various pathways. A primary mechanism is photooxidation, where the excited dye reacts with molecular oxygen to produce singlet oxygen, which in turn can attack the polymethine chain of the dye, leading to its breakdown. Enzymatic degradation of the dye or the biomolecule to which it is conjugated can also contribute to signal loss over time. The non-radiative decay of cyanine dyes can also proceed through torsional motion around the methine bonds, leading to the formation of transient twisted states.

Advanced Research Directions and Future Perspectives for Nir 667 N Succinimidyl Ester

Development of Next-Generation Targeted Probes and Conjugates

The versatility of the NHS ester moiety of NIR-667 allows for its conjugation to a wide array of targeting ligands, leading to the development of highly specific molecular probes. Future research in this area will likely focus on several key classes of targeting moieties:

Monoclonal Antibodies (mAbs): Conjugation of NIR-667 to monoclonal antibodies that recognize specific cell surface antigens is a promising strategy for targeted cancer imaging and therapy. For instance, antibodies targeting receptors like the programmed cell death protein 1 (PD-1) could be labeled with NIR-667 to visualize immune checkpoints in vivo. urotoday.comuiowa.edu

Peptides and Small Molecules: Smaller targeting ligands, such as peptides and small-molecule inhibitors, offer advantages in terms of pharmacokinetics and tissue penetration. NIR-667 conjugates of these molecules can be designed to target specific enzymes, receptors, or other proteins of interest.

Aptamers: Nucleic acid aptamers, selected for high affinity and specificity to a target, represent another class of targeting ligands. NIR-667-aptamer conjugates can be developed for a variety of molecular targets.

Nanoparticles: Encapsulation or surface conjugation of NIR-667 onto nanoparticles, such as organically modified silica (B1680970) (ORMOSIL) nanoparticles, can enhance its stability, and alter its biodistribution. nih.gov This approach also allows for the incorporation of other imaging or therapeutic agents, creating multimodal platforms.

The development of these next-generation probes will enable more precise and sensitive detection of biological targets in complex environments.

Integration with Novel Imaging Instrumentation and Modalities

To fully exploit the potential of NIR-667 N-succinimidyl ester, its use will be integrated with advanced imaging instrumentation and multimodal approaches. This integration will push the boundaries of sensitivity, resolution, and the depth of biological information that can be obtained.

Future directions include:

Fluorescence Lifetime Imaging (FLIM): This technique measures the decay rate of fluorescence, which can be sensitive to the local microenvironment. NIR-667 conjugates can be used with FLIM to probe changes in factors like pH, ion concentration, and viscosity.

Super-Resolution Microscopy: Techniques such as STED microscopy can benefit from bright and photostable NIR probes. nih.gov The development of NIR-667 variants with enhanced photophysical properties will be crucial for achieving nanoscale resolution in living cells.

Multimodal Imaging: Combining NIR fluorescence imaging with other modalities like magnetic resonance imaging (MRI), computed tomography (CT), or positron emission tomography (PET) can provide complementary information. dntb.gov.uaresearchgate.net For example, nanoparticles co-labeled with NIR-667 and a radionuclide would allow for both optical and nuclear imaging.

These integrated imaging approaches will provide a more comprehensive understanding of biological processes from the molecular to the whole-organism level.

Strategies for Modulating Biodistribution and Clearance Mechanisms in Preclinical Models

The in vivo behavior of NIR-667 conjugates, including their distribution, accumulation in target tissues, and clearance from the body, is critical for their successful application. Research in this area will focus on strategies to modulate these properties in preclinical models.

Key strategies include:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains of varying lengths can alter the hydrodynamic size and circulation half-life of NIR-667 conjugates. nih.gov Shorter PEG chains may facilitate renal clearance, while longer chains can prolong circulation time.

Nanoparticle Formulation: As mentioned earlier, the use of nanoparticle carriers provides a powerful means to control biodistribution. The size, shape, and surface chemistry of the nanoparticles can be tuned to achieve desired in vivo profiles. nih.govresearchgate.net For example, nanoparticles with a hydrodynamic diameter of less than 5.5 nm can be readily excreted through the kidneys. nih.gov

Systematic studies in animal models will be essential to understand how these modifications affect the pharmacokinetics and biodistribution of NIR-667 probes.

Parameter Effect on Biodistribution and Clearance
Hydrodynamic Diameter Smaller nanoparticles (<5.5 nm) tend to be cleared by the kidneys, while larger ones accumulate in the reticuloendothelial system (liver and spleen). nih.gov
Surface Charge Neutral or zwitterionic surfaces can reduce non-specific uptake by proteins and cells, leading to longer circulation times. nih.gov
PEGylation Increases solubility and circulation half-life, delaying uptake by the reticuloendothelial system. nih.gov

Computational and Modeling Approaches for Optimized Conjugate Design

Computational and modeling approaches are becoming increasingly important in the rational design of fluorescent probes and their conjugates. These methods can predict the properties of novel NIR-667 derivatives and guide their synthesis, saving time and resources.

Future research will likely involve:

Quantum Chemical Calculations: These can be used to predict the photophysical properties of new NIR-667 analogs, such as their absorption and emission wavelengths, quantum yields, and photostability.

Molecular Docking and Dynamics Simulations: These simulations can be used to model the interaction of NIR-667 conjugates with their biological targets, helping to optimize the design of the targeting ligand and the linker connecting it to the dye.

Pharmacokinetic Modeling: Computational models can be developed to predict the biodistribution and clearance of NIR-667 conjugates based on their physicochemical properties.

The synergy between computational modeling and experimental validation will accelerate the development of optimized NIR-667 probes for specific applications.

Emerging Applications in Chemical Biology, Materials Science, and Nanotechnology

While the primary applications of this compound have been in bio-imaging, its unique properties open up possibilities in other scientific domains.

Emerging applications include:

Chemical Biology: NIR-667 can be used as a reporter molecule in high-throughput screening assays and to study protein-protein interactions. Its use in activatable probes, which fluoresce only in the presence of a specific analyte or enzymatic activity, is a growing area of interest. thno.org

Materials Science: The incorporation of NIR-667 into polymers and other materials can lead to the development of novel sensors and smart materials that respond to external stimuli.

Nanotechnology: NIR-667 is a valuable component for the development of functionalized nanoparticles for applications ranging from drug delivery to diagnostics. nih.govsigmaaldrich.com For example, NIR-667 can be used to track the delivery of siRNA-loaded nanoparticles for gene silencing applications. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing NIR-667 N-succinimidyl ester in academic research?

  • Methodological Answer : Synthesis typically involves activating the carboxyl group of NIR-667 with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., EDC). Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by identifying protons associated with the NHS ester group (e.g., δ 2.8 ppm for succinimidyl protons).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and monitor reaction progress using reverse-phase columns with UV/Vis detection.
  • Mass Spectrometry (MS) : Verify molecular weight and detect potential side products.
  • Surface Analysis (e.g., XPS) : For composite materials, X-ray photoelectron spectroscopy can quantify surface NHS ester groups .

Q. How can researchers optimize conjugation conditions between this compound and target biomolecules (e.g., proteins, antibodies)?

  • Methodological Answer :

  • pH Control : Maintain a slightly alkaline pH (8.0–9.0) to enhance NHS ester reactivity while avoiding protein denaturation.
  • Molar Ratio : Use a 5–10:1 molar excess of NHS ester to biomolecule to compensate for hydrolysis.
  • Temperature and Time : Conduct reactions at 4°C for 12–24 hours to minimize hydrolysis and aggregation.
  • Post-Conjugation Analysis : Employ size-exclusion chromatography or SDS-PAGE to confirm conjugation efficiency. Reference solubility data for similar NHS esters (e.g., 1 mg/mL in DMSO) to guide solvent selection .

Advanced Research Questions

Q. What experimental strategies can mitigate hydrolysis of this compound during long-term storage or in aqueous biological matrices?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (e.g., argon) at -20°C to reduce hydrolysis.
  • Stabilizing Additives : Include stabilizing agents like trehalose or sucrose in formulations.
  • Real-Time Stability Monitoring : Use HPLC or LC-MS to track degradation products under varying conditions (pH, temperature). Refer to safety guidelines for handling reactive esters in authorized facilities .

Q. How can researchers quantify labeling efficiency and specificity of this compound in complex biological systems (e.g., live cells, tissue sections)?

  • Methodological Answer :

  • Spectrophotometry : Calculate dye-to-protein ratios using absorbance values for the NHS ester (e.g., NIR-667’s λmax) and the protein (280 nm).
  • Fluorescence Correlation Spectroscopy (FCS) : Measure binding kinetics and specificity in real time.
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution in tissues while distinguishing non-specific binding .

Q. What controls and validation steps are critical to address cross-reactivity or off-target labeling observed with this compound?

  • Methodological Answer :

  • Negative Controls : Include reactions without the target biomolecule or with NHS ester pre-quenched by glycine.
  • Competitive Binding Assays : Use excess unlabeled ligands to confirm specificity.
  • Blocking Agents : Pre-treat samples with bovine serum albumin (BSA) or casein to reduce non-specific adsorption.
  • Western Blot Validation : Confirm target specificity post-labeling .

Q. How should researchers design experiments to resolve contradictions in reported data (e.g., variable conjugation efficiency across studies)?

  • Methodological Answer :

  • Systematic Replication : Repeat experiments using identical protocols, reagents, and equipment.
  • Variable Isolation : Test one variable at a time (e.g., pH, buffer composition) to identify critical factors.
  • Instrument Calibration : Verify spectrophotometer or fluorometer accuracy with certified standards.
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence microscopy + HPLC) .

Q. What steps ensure reproducibility when scaling up this compound-based assays from in vitro to in vivo models?

  • Methodological Answer :

  • Pre-Clinical Validation : Conduct pilot studies to optimize dosage, administration routes, and imaging parameters.
  • Batch Consistency Testing : Characterize multiple synthesis batches for purity and reactivity.
  • Documentation : Provide step-by-step protocols in supplementary materials, including raw data for critical steps (e.g., conjugation ratios) .

Methodological Notes

  • Safety and Compliance : All handling must adhere to institutional biosafety guidelines. Use PPE (gloves, goggles) and dispose of waste via certified biohazard protocols .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, supporting information, and references .

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